5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole
Overview
Description
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with ethoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxybenzoyl chloride with ethylamine can yield an intermediate, which upon cyclization with an appropriate reagent, forms the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced oxazole compounds.
Scientific Research Applications
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(4-methoxyphenyl)-1,3-oxazole
- 5-Ethoxy-2-(4-ethoxyphenyl)-1,3-oxazole
- 5-Methoxy-2-(4-ethoxyphenyl)-1,3-oxazole
Uniqueness
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQUGOKSOKISQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376993 | |
Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-59-7 | |
Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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